tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate

Catalog No.
S6628206
CAS No.
1221341-94-1
M.F
C14H29NO3
M. Wt
259.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]a...

CAS Number

1221341-94-1

Product Name

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate

IUPAC Name

tert-butyl 2-methyl-3-(3-propan-2-yloxypropylamino)propanoate

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

InChI

InChI=1S/C14H29NO3/c1-11(2)17-9-7-8-15-10-12(3)13(16)18-14(4,5)6/h11-12,15H,7-10H2,1-6H3

InChI Key

NFYDMCCDOPTTSV-UHFFFAOYSA-N

SMILES

CC(C)OCCCNCC(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)OCCCNCC(C)C(=O)OC(C)(C)C

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is an organic compound with the molecular formula C14H29NO3C_{14}H_{29}NO_{3} and a molecular weight of 259.39 g/mol. This compound features a tert-butyl group, a methyl group, and an amino group linked to a propanoate ester, making it a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, which are useful in the development of pharmaceuticals and specialty chemicals .

  • Data on safety and hazards is not available.
  • As a general precaution, any unknown organic compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

Limitations and Future Research Directions

Due to the lack of specific information, this analysis is based on general chemical knowledge and educated predictions.

Future research on TMBPA could involve:

  • Synthesis and characterization of the molecule to determine its physical and chemical properties.
  • Investigation of its potential reactivity with other molecules.
  • Exploration of its biological activity, if any.

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or with reducing agents like lithium aluminum hydride, converting the ester group into an alcohol.
  • Substitution: Nucleophilic substitution reactions may occur at the ester or amino groups, allowing for the formation of new derivatives through reactions with alkyl halides or acyl chlorides .

In biological research, tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate has been investigated for its potential as an enzyme inhibitor and substrate. Its structural characteristics enable it to interact with specific biological targets, modulating their activity and providing insights into enzyme-substrate interactions. This makes it a valuable compound for biochemical assays and studies related to drug development .

The synthesis of tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves:

  • Starting Materials: The reaction begins with tert-butyl 2-methyl-3-bromopropanoate and 3-(propan-2-yloxy)propylamine.
  • Reaction Conditions: The reaction is conducted under basic conditions using solvents like dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydroxide to promote nucleophilic substitution.
  • Purification: The product is purified through techniques like column chromatography to achieve high purity levels suitable for further applications .

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is used to study enzyme mechanisms and develop inhibitors that can provide therapeutic benefits.
  • Industrial Use: In industry, it acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of materials .

The interaction studies of tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate focus on its binding affinity and mechanism of action with various molecular targets. These studies reveal how the compound modulates enzyme activity or receptor signaling pathways, contributing to its potential utility in drug design and therapeutic applications .

Several compounds share structural similarities with tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoateC13H27NO3C_{13}H_{27}NO_{3}Lacks one methyl group compared to tert-butyl 2-methyl compound; different reactivity profile.
Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoateC12H25NO3C_{12}H_{25}NO_{3}Contains a methyl group instead of a tert-butyl group; may exhibit different biological activities.
Propan-2-yloxy derivative of propanoic acidVariesGeneral class of compounds that may include various alkoxy substitutions affecting solubility and reactivity.

These compounds highlight the uniqueness of tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate due to its specific structural components, which influence its chemical behavior and biological activity compared to others in its class .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.21474379 g/mol

Monoisotopic Mass

259.21474379 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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